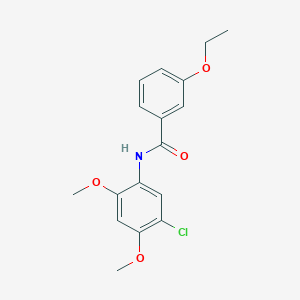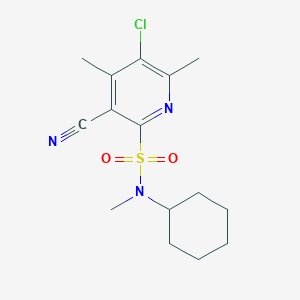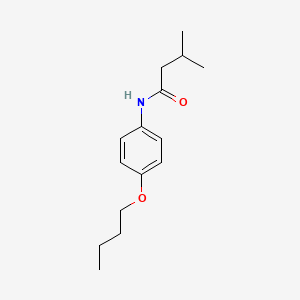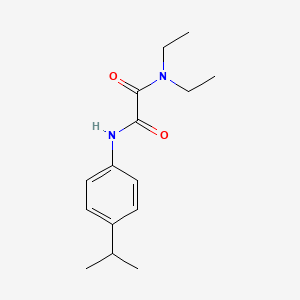![molecular formula C24H20N2O2 B4769574 mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone](/img/structure/B4769574.png)
mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Übersicht
Beschreibung
Mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone, also known as MPMP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone involves its ability to selectively bind to cancer cells and inhibit the activity of histone deacetylases. Histone deacetylases are enzymes that play a critical role in regulating gene expression and are overexpressed in various types of cancer. By inhibiting the activity of histone deacetylases, this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant adverse effects on normal cells. In addition, this compound has been shown to selectively bind to cancer cells, making it a promising candidate for targeted cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone is its high quantum yield and photostability, making it an excellent candidate for fluorescent imaging. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its applications in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone research. One area of interest is the development of this compound-based contrast agents for MRI imaging. Another area of interest is the optimization of this compound synthesis methods to improve its solubility and bioavailability. Additionally, this compound may have potential applications in other fields, such as drug delivery and catalysis, which warrant further investigation.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties, including its high quantum yield, photostability, and selective binding to cancer cells, make it a promising candidate for optoelectronics, bioimaging, and cancer therapy. Further research is needed to fully explore the potential of this compound and its applications in other fields.
Wissenschaftliche Forschungsanwendungen
Mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and cancer therapy. In optoelectronics, this compound has been used as a fluorescent probe due to its high quantum yield and photostability. In bioimaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to selectively bind to cancer cells. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Eigenschaften
IUPAC Name |
[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-15-13-16(2)21(17(3)14-15)22(27)18-9-11-20(12-10-18)24-26-25-23(28-24)19-7-5-4-6-8-19/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCQYEKDCIXSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4769497.png)

![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4769506.png)
![N-(2,6-dichlorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4769510.png)
![N~2~-methyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4769512.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate](/img/structure/B4769515.png)
![6-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4769530.png)
![4-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4769531.png)
![2-(4-chlorophenoxy)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4769541.png)


![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4769563.png)


